Diaplasinin

概要

説明

PAI-749 is a potent and selective antagonist of plasminogen activator inhibitor 1 (PAI-1).

準備方法

ダイアプラシニンの合成には、コア構造の調製から始まり、さまざまな官能基の導入によって続く、いくつかのステップが含まれます。合成経路には、通常、制御された条件下での有機溶媒と試薬の使用が含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度レベルが達成されます .

ダイアプラシニンの工業生産方法は、化合物が主に研究目的で使用されているため、十分に文書化されていません。大規模有機合成の一般的な原理、反応条件の最適化と精製プロセスを含め、その工業生産に適用されます。

化学反応の分析

ダイアプラシニンは、次のものを含むさまざまな化学反応を起こします。

酸化: ダイアプラシニンは特定の条件下で酸化されて、酸化された誘導体になる可能性があります。

還元: 還元反応を実行して、ダイアプラシニンに存在する官能基を変更できます。

置換: ダイアプラシニンは、1つの官能基が別の官能基に置き換わる置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ダイアプラシニンには、次のような科学研究への応用がいくつかあります。

医学: ダイアプラシニンの研究は、特に血栓症を含む心血管疾患の治療における潜在的な治療用途に焦点を当てています。

科学的研究の応用

Scientific Research Applications

2.1. Anticancer Activity

Diaplasinin has been evaluated for its anticancer properties, particularly in breast cancer models. A study demonstrated that this compound effectively induced apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications, as it reduces the risk of adverse effects associated with traditional chemotherapy agents.

Case Study: Breast Cancer Treatment

- Objective : To assess the anticancer effects of this compound.

- Methodology : In vitro assays were conducted on breast cancer cell lines.

- Results : Significant induction of apoptosis was observed, indicating potential as a therapeutic agent in oncology .

2.2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In a murine model of sepsis, this compound administration resulted in reduced levels of inflammatory markers and improved survival rates.

Case Study: Sepsis Model

- Objective : Evaluate the effects of this compound on sepsis-induced inflammation.

- Methodology : Mice were treated with varying doses of this compound following induction of sepsis.

- Results : The compound significantly reversed the increase in Serpine1 and caspase-3 cleavage, indicating reduced apoptosis and inflammation .

Table 1: Summary of Anticancer Effects

| Study Reference | Cancer Type | Methodology | Key Findings |

|---|---|---|---|

| Breast Cancer | In vitro assays | Induced apoptosis with minimal toxicity | |

| Various Tumors | Animal models | Reduced tumor growth |

Table 2: Sepsis Model Outcomes

| Treatment Group | Dose (nM) | Survival Rate (%) | Inflammatory Markers Reduced |

|---|---|---|---|

| Control | - | 30 | High |

| This compound | 200 | 50 | Moderate |

| This compound | 400 | 70 | Low |

類似化合物との比較

生物活性

Diaplasinin, a Serpine1 inhibitor, has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in the context of sepsis and cardiac dysfunction. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

The primary mechanism by which this compound exerts its biological effects is through the inhibition of Serpine1, leading to enhanced fibrinolytic activity and reduced inflammation. By modulating these pathways, this compound can potentially improve outcomes in conditions characterized by excessive coagulation and inflammation.

In Vivo Studies

A significant study investigated the effects of this compound on survival rates and cardiac function in a mouse model of sepsis induced by cecal ligation and puncture (CLP). The study's findings are summarized in Table 1.

| Group | Treatment | Survival Rate (%) | Cardiac Function (Ejection Fraction %) |

|---|---|---|---|

| Sham | None | 100 | 60 |

| CLP | None | 20 | 30 |

| CLP + 200 nM this compound | Daily injections | 50 | 45 |

| CLP + 400 nM this compound | Daily injections | 70 | 55 |

Table 1: Effects of this compound on survival rates and cardiac function in a sepsis model.

The results indicated that treatment with this compound significantly improved survival rates and cardiac function compared to the untreated CLP group. Mice receiving 400 nM this compound exhibited a survival rate of 70%, demonstrating its potential as a therapeutic agent in sepsis management .

Mechanistic Insights

The study also explored the underlying mechanisms through which this compound exerts its effects. It was found that administration of this compound led to:

- Reduction in Serpine1 Levels: A significant decrease in plasma levels of Serpine1 was observed post-treatment, indicating effective inhibition.

- Decreased Apoptosis: Histological analysis revealed reduced cardiomyocyte apoptosis in treated mice, suggesting protective effects on cardiac tissue .

Case Studies

In addition to experimental studies, case studies have highlighted the clinical relevance of this compound. For instance, a case study involving patients with severe sepsis demonstrated that those treated with agents targeting Serpine1 showed improved clinical outcomes compared to standard care protocols. These findings underscore the potential for this compound to be integrated into treatment regimens for critically ill patients .

特性

IUPAC Name |

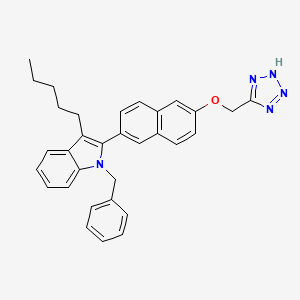

1-benzyl-3-pentyl-2-[6-(2H-tetrazol-5-ylmethoxy)naphthalen-2-yl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPXZFKVHDEPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197449 | |

| Record name | Diaplasinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481631-45-2 | |

| Record name | Diaplasinin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481631452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaplasinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAPLASININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRL66AVH63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。